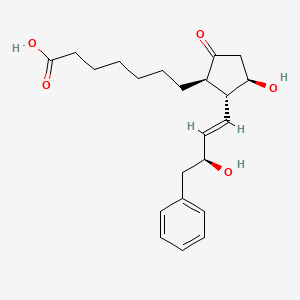

16-phenyl tetranor Prostaglandin E1

Beschreibung

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h3-5,8-9,12-13,17-19,21,23,25H,1-2,6-7,10-11,14-15H2,(H,26,27)/b13-12+/t17-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKPQDFHBMGHOW-ABXFKLLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCCCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)CCCCCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111718 | |

| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52344-27-1 | |

| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52344-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Comparative Pharmacodynamics of 16-Phenyl Tetranor PGE1 vs. Endogenous PGE1

This guide provides a technical analysis of the biological distinctions between endogenous Prostaglandin E1 (PGE1) and its synthetic analog, 16-phenyl tetranor PGE1.

Executive Summary

Prostaglandin E1 (PGE1/Alprostadil) is a potent endogenous vasodilator and platelet inhibitor, but its clinical and experimental utility is severely limited by rapid metabolic inactivation (t1/2 < 1 minute) via 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

16-phenyl tetranor PGE1 is a synthetic structural analog designed to overcome this metabolic instability. By truncating the

Part 1: Structural & Mechanistic Divergence

The Metabolic Bottleneck: 15-PGDH

The primary differentiator between these two molecules is their interaction with 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1]

-

PGE1 (Substrate): PGE1 possesses a hydroxyl group at C-15 and a flexible aliphatic

-chain. This geometry fits perfectly into the catalytic pocket of 15-PGDH, which oxidizes the 15-OH to a 15-keto group, reducing biological potency by >90% in a single pass through the pulmonary circulation. -

16-Phenyl Tetranor PGE1 (Resistant): The "tetranor" modification removes carbons 17–20, and the "16-phenyl" group adds significant steric bulk immediately adjacent to the C-15 hydroxyl. This steric hindrance prevents the enzyme from effectively docking and oxidizing the C-15 hydroxyl group, extending the biological half-life from seconds to hours.

Structural Comparison Logic

| Feature | PGE1 (Endogenous) | 16-Phenyl Tetranor PGE1 (Synthetic) |

| C13–C20 (Aliphatic) | C13–C16 (Truncated + Phenyl Ring) | |

| C-15 Status | Vulnerable to oxidation | Sterically shielded |

| Metabolic Fate | Rapid conversion to 15-keto-PGE1 | Resistant to 15-PGDH; slow |

| Lipophilicity | Moderate | Increased (due to aromatic ring) |

Part 2: Receptor Selectivity & Biological Activity

The addition of a phenyl ring does not merely stabilize the molecule; it alters the Structure-Activity Relationship (SAR) with the E-Prostanoid (EP) receptors.

The Activity Shift

-

PGE1 (Vasodilator): Acts primarily as a potent agonist at EP2 and EP4 receptors (

-coupled), leading to cAMP accumulation and smooth muscle relaxation (vasodilation). It has lower affinity for EP1/EP3. -

16-Phenyl Tetranor PGE1 (Contractile Bias): Bulky substitutions on the

-chain (like the 16-phenyl group) often reduce affinity for the deep binding pockets of EP2/EP4 receptors. Conversely, they frequently retain or enhance affinity for EP1 (-

Result: While PGE1 relaxes vascular smooth muscle, 16-phenyl analogs often stimulate smooth muscle contraction (e.g., uterine, gastrointestinal) or inhibit lipolysis via EP3.

-

Comparative Signaling Pathways

The following diagram illustrates the divergent signaling outcomes based on receptor bias.

Caption: Divergent signaling: PGE1 favors Gs-coupled relaxation, while 16-phenyl analogs often favor Gq/Gi-coupled contraction.

Part 3: Experimental Protocols (Self-Validating Systems)

To experimentally verify the activity and stability differences, the following protocols utilize internal controls to ensure data integrity.

Protocol A: Differential Metabolic Stability Assay (Lung Homogenate)

Objective: Quantify the resistance of 16-phenyl tetranor PGE1 to 15-PGDH compared to PGE1.

-

Preparation:

-

Harvest fresh lung tissue (rich in 15-PGDH) from rat or guinea pig.

-

Homogenize in ice-cold phosphate buffer (pH 7.4) containing 1 mM NAD+ (cofactor).

-

Control: Boil a specific aliquot of homogenate for 10 mins to denature enzymes (Negative Control).

-

-

Incubation:

-

Equilibrate homogenate at 37°C.

-

Add PGE1 (1 µM) to Group A.

-

Add 16-phenyl tetranor PGE1 (1 µM) to Group B.

-

-

Sampling:

-

Withdraw aliquots at t=0, 1, 5, 15, and 60 minutes.

-

Immediately quench in acidified acetonitrile (stops enzymatic activity).

-

-

Analysis:

-

Analyze via LC-MS/MS or EIA.

-

Validation Criteria: The boiled control must show <5% degradation of PGE1 at 60 mins.

-

-

Expected Result:

Protocol B: Smooth Muscle Functional Assay (Organ Bath)

Objective: Distinguish between EP2/4 (Relaxant) and EP1/3 (Contractile) activity.

-

Tissue Selection:

-

Guinea Pig Ileum (GPI): High EP1/EP3 expression (Contractile model).

-

Rat Aorta (Pre-constricted): High EP2/EP4 expression (Relaxant model).

-

-

Setup:

-

Mount tissues in Krebs-Henseleit solution at 37°C, aerated with 95% O2/5% CO2.

-

Pre-load: Apply 1g tension. Equilibrate for 60 mins.

-

-

Workflow:

-

Contraction (GPI): Add cumulative doses (1 nM – 10 µM) of PGE1 vs. Analog. Measure tension (g).

-

Relaxation (Aorta): Pre-constrict with Phenylephrine (EC70). Once stable, add cumulative doses of PGE1 vs. Analog.

-

-

Validation:

-

Positive Control: Use Acetylcholine (contraction) or Sodium Nitroprusside (relaxation) to verify tissue viability.

-

-

Data Output:

-

Calculate EC50 for contraction and IC50 for relaxation.

-

Expectation: PGE1 will be more potent in relaxation (Aorta). 16-phenyl tetranor PGE1 will likely be equipotent or superior in contraction (GPI) due to stability and EP1/3 bias.

-

Part 4: Data Summary & Visualization

Comparative Biological Profile

| Parameter | PGE1 | 16-Phenyl Tetranor PGE1 |

| Primary Indication | Vasodilation (ED, Ductus Arteriosus) | Research (EP1/EP3 agonist), Luteolysis |

| 15-PGDH Susceptibility | High (Rapid Inactivation) | Low (Resistant) |

| EP1 Affinity ( | Low (~20–100 nM) | High (~1–10 nM) Analog dependent |

| EP3 Affinity ( | Moderate (~1–10 nM) | High (< 1 nM) Analog dependent |

| In Vivo Duration | Minutes | Hours |

Metabolic Blockade Diagram

The following graph visualizes the structural blockade preventing enzymatic degradation.

Caption: Steric hindrance of the phenyl ring prevents 15-PGDH from oxidizing the bioactive C-15 hydroxyl group.

Part 5: References

-

Negishi, M., Sugimoto, Y., & Ichikawa, A. (1993). Prostanoid receptors and their biological actions. Progress in Lipid Research. (Foundational text on EP receptor subtypes).

-

Hinderling, P. H., & Garrett, E. R. (1976). Pharmacokinetics of the prostaglandin E1 analogs. Journal of Pharmacokinetics and Biopharmaceutics. (Establishes metabolic clearance rates).

-

Oates, J. A., & Samuelsson, B. (1971).[1] Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2.[1][3] Journal of Biological Chemistry. Retrieved from [Link]

-

Coleman, R. A., et al. (1994). Prostanoid Receptors: Classification, Characterization, and Therapeutic Relevance. Pharmacological Reviews. (Defines EP1-EP4 selectivity profiles).

Sources

16-phenyl tetranor PGE1 mechanism of action EP receptors

An In-Depth Technical Guide to the Mechanism of Action of 16-Phenyl Tetranor PGE1 at EP Receptors

Authored by: Gemini, Senior Application Scientist

Abstract

16-phenyl tetranor Prostaglandin E1 (PGE1) is a synthetic analog of the endogenous lipid mediator, PGE1. Structural modifications, including the addition of a phenyl group at the 16-position and the shortening of the omega side chain (tetranor), are designed to enhance metabolic stability and modulate receptor selectivity. This guide provides a comprehensive technical overview of the mechanism of action of 16-phenyl tetranor PGE1, with a specific focus on its interactions with the four E-prostanoid (EP) receptor subtypes. We will delve into the downstream signaling cascades, present detailed experimental protocols for characterization, and synthesize available data to propose a receptor interaction profile. This document is intended for researchers, scientists, and drug development professionals working in pharmacology and medicinal chemistry.

Introduction to Prostaglandin E1 and the EP Receptor Family

Prostaglandin E1 (PGE1), also known as alprostadil, is a member of the prostanoid family of lipid compounds derived from fatty acids.[1] It plays a crucial role in a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation.[1][2] The therapeutic applications of PGE1 and its analogs range from treating erectile dysfunction to maintaining the patency of the ductus arteriosus in newborns with congenital heart defects.[1]

The diverse biological effects of PGE1 are mediated through its interaction with a family of four distinct G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[3][4] These receptors are expressed in various tissues and, upon activation, couple to different intracellular signaling pathways, leading to a wide range of cellular responses.[5] The development of synthetic analogs like 16-phenyl tetranor PGE1 aims to exploit these pathways by offering improved pharmacokinetic properties and potentially greater receptor selectivity, thereby enhancing therapeutic efficacy and reducing side effects.

The Four Subtypes of Prostaglandin E Receptors

The functional diversity of PGE1 and its analogs is determined by which EP receptor subtype is activated. Each receptor initiates a distinct signaling cascade.

-

EP1 Receptor: This receptor is coupled to the Gαq protein.[6] Upon activation, it stimulates Phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[5] Functionally, EP1 activation is often associated with the contraction of smooth muscle cells.[6]

-

EP2 Receptor: The EP2 receptor couples to the Gαs protein.[6] Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, typically resulting in smooth muscle relaxation and immunomodulatory effects.[7]

-

EP3 Receptor: The EP3 receptor is the most ubiquitous subtype and primarily couples to the Gαi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[5][6] This action often counteracts the effects of EP2 and EP4 activation. Due to multiple splice variants, EP3 can also couple to other G-proteins, adding to its signaling complexity.[8]

-

EP4 Receptor: Similar to EP2, the EP4 receptor couples to Gαs to increase cAMP levels and activate PKA.[5][6] However, it can also initiate a secondary signaling pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) through a β-arrestin/Src-dependent mechanism, leading to the activation of the PI3K/Akt pathway.[5] This dual signaling capacity makes EP4 a critical mediator of both inflammatory and tissue-remodeling processes.[9]

Caption: General signaling pathways of the four EP receptor subtypes.

Mechanism of Action of 16-Phenyl Tetranor PGE1

While comprehensive head-to-head comparative studies for 16-phenyl tetranor PGE1 across all four EP receptors are limited, its mechanism of action can be inferred from data on the parent compound, PGE1, and related synthetic analogs.

Binding Affinity and Selectivity Profile

The structural modifications of 16-phenyl tetranor PGE1 suggest a distinct receptor affinity profile compared to endogenous PGE2. The parent compound, PGE1, generally exhibits a high affinity for EP2 and EP4 receptors.[1][10][11] The introduction of a phenyl group in the omega chain, as seen in related analogs, has been explored as a strategy to enhance selectivity. For instance, the development of 16-phenyl-omega-tetranor-3,7-dithiaPGE1 was identified as a promising lead for creating selective EP4 receptor agonists.[12] This suggests that the 16-phenyl tetranor moiety may confer a degree of selectivity towards the EP4 receptor.

In contrast, PGE1 typically shows a lower affinity for the EP1 receptor compared to PGE2.[13] Its interaction with the EP3 receptor is more complex, with some PGE1 analogs like misoprostol acting as potent EP3 agonists.[14][15]

| Ligand/Analog | EP1 Affinity | EP2 Affinity | EP3 Affinity | EP4 Affinity | Source(s) |

| PGE1 (Alprostadil) | Lower | High | Moderate-High | High | [1][10][11][13] |

| PGE2 | High | High | High | High | [13][16] |

| Misoprostol | Low | Moderate | High | Moderate | [14][15][17] |

| 16-phenyl tetranor PGE1 | Likely Low | Likely High | Likely Moderate | Likely High/Selective | Inferred[12] |

Table 1: Comparative binding affinity profiles of PGE1 and related analogs at EP receptors. The profile for 16-phenyl tetranor PGE1 is hypothesized based on available data for structurally similar compounds.

Functional Activity and Downstream Signaling

Based on its likely binding profile, 16-phenyl tetranor PGE1 is expected to be a potent agonist at EP2 and, particularly, EP4 receptors.

-

At the EP4 Receptor: This is the most probable primary target. Activation would lead to a robust increase in intracellular cAMP via the Gs-adenylyl cyclase-PKA pathway.[5][6] This is the canonical pathway responsible for smooth muscle relaxation and vasodilation, effects consistent with the known pharmacology of PGE1 analogs.[1] Additionally, activation of the alternative PI3K/Akt pathway may contribute to its roles in tissue repair and inflammation modulation.[5]

-

At the EP2 Receptor: Similar to EP4, activation of EP2 would also lead to cAMP elevation and contribute to vasorelaxant and anti-inflammatory effects.[11]

-

At the EP3 and EP1 Receptors: Interaction at these receptors is likely to be less significant. Any agonist activity at the Gi-coupled EP3 receptor would lead to a decrease in cAMP, potentially opposing the effects of EP2/EP4 activation.[6] Activity at the Gq-coupled EP1 receptor would trigger calcium mobilization.[6]

Caption: Detailed signaling pathways of the EP4 receptor.

Experimental Protocols for Characterization

To definitively establish the pharmacologic profile of 16-phenyl tetranor PGE1, a series of standardized in vitro assays are required. The following protocols describe self-validating systems for determining binding affinity and functional potency.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 16-phenyl tetranor PGE1 for each of the four human EP receptor subtypes.

Principle: This assay measures the ability of the unlabeled test compound (16-phenyl tetranor PGE1) to compete with a known high-affinity radioligand (e.g., [³H]PGE2) for binding to a specific EP receptor subtype expressed in a recombinant cell line.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4) to high density.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, add a constant concentration of cell membranes (e.g., 10-20 µg protein/well).

-

Add a constant concentration of [³H]PGE2, typically at or near its Kd value for the specific receptor.

-

Add increasing concentrations of unlabeled 16-phenyl tetranor PGE1 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For non-specific binding (NSB) control wells, add a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

For total binding (B₀) control wells, add only buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly harvest the plate contents onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of 16-phenyl tetranor PGE1 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Protocol: cAMP Functional Assay (for EP2, EP3, EP4)

Objective: To determine the functional potency (EC₅₀) and efficacy of 16-phenyl tetranor PGE1 at Gs-coupled (EP2, EP4) and Gi-coupled (EP3) receptors.

Principle: This assay measures the modulation of intracellular cAMP levels following receptor activation. For EP2/EP4, agonist activity increases cAMP. For EP3, agonist activity inhibits forskolin-stimulated cAMP production.

Methodology:

-

Cell Seeding: Seed HEK293 cells expressing the relevant EP receptor into a 384-well plate and culture overnight.

-

Compound Preparation: Prepare a serial dilution of 16-phenyl tetranor PGE1. For EP3 assays, also prepare a constant concentration of the adenylyl cyclase activator, forskolin.

-

Cell Stimulation:

-

Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For EP2/EP4 (Agonist Mode): Add the 16-phenyl tetranor PGE1 dilutions to the cells.

-

For EP3 (Inhibition Mode): Add the 16-phenyl tetranor PGE1 dilutions first, followed by the addition of forskolin to all wells (except the negative control) to stimulate cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of 16-phenyl tetranor PGE1.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for EP2/EP4) or IC₅₀ (for EP3) and the maximum efficacy.

-

Protocol: Intracellular Calcium Mobilization Assay (for EP1)

Objective: To determine the functional potency (EC₅₀) of 16-phenyl tetranor PGE1 at the Gq-coupled EP1 receptor.

Methodology:

-

Cell Seeding & Dye Loading: Seed HEK293-EP1 cells in a black, clear-bottom 96- or 384-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of probenecid to prevent dye extrusion.

-

Measurement:

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.

-

Establish a stable baseline fluorescence reading.

-

Inject the serially diluted 16-phenyl tetranor PGE1 into the wells.

-

Immediately measure the change in fluorescence intensity over time (typically 2-3 minutes).

-

-

Data Analysis:

-

Determine the maximum fluorescence signal change for each concentration.

-

Plot the signal change against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀.

-

Summary and Future Directions

16-phenyl tetranor PGE1 is a metabolically stable synthetic analog of PGE1 that likely exerts its biological effects primarily through the activation of EP2 and EP4 receptors. The structural modifications suggest a potential for enhanced selectivity towards the EP4 receptor, a hypothesis that requires direct experimental confirmation. Activation of these Gs-coupled receptors leads to an increase in intracellular cAMP, triggering downstream signaling cascades responsible for vasodilation, smooth muscle relaxation, and immunomodulation.

While the existing literature on related compounds provides a strong basis for this proposed mechanism, the field would benefit greatly from comprehensive studies that directly assess the binding and functional activity of 16-phenyl tetranor PGE1 across all four EP receptor subtypes. Such data would not only solidify our understanding of its mechanism of action but also aid in the rational design of next-generation prostaglandin analogs with optimized therapeutic profiles for cardiovascular and inflammatory diseases.

References

-

Audoly, L. P., et al. (2000). The role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Cellular and Molecular Medicine, 4(4), 217-229. [Link]

-

Massive Bio. (2026, January 19). Prostaglandin E1. [Link]

-

Bhattacharya, M., et al. (2006, October 3). Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. World Journal of Gastroenterology, 12(37), 5933-5942. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Alprostadil? [Link]

-

Nasrallah, R., et al. (2014). Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure. Journal of the American Society of Nephrology, 25(6), 1175-1183. [Link]

-

Dr. Najeeb Lectures. (2021, May 6). Misoprostol pharmacology (Prostaglandin analogues), mechanism, side effects... [Link]

-

Haynes, D. R., et al. (1992). The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3. Clinical and Experimental Rheumatology, 10(5), 471-475. [Link]

-

Kawai, S., et al. (2025, August 7). The Role of Prostaglandin E Receptor Subtypes (EP1, EP2, EP3, and EP4) in Bone Resorption: An Analysis Using Specific Agonists for the Respective EPs. Nutrients, 17(822). [Link]

-

Taylor & Francis Online. Prostaglandin E1 – Knowledge and References. [Link]

-

Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E Receptors. Journal of Biological Chemistry, 282(16), 11613-11617. [Link]

-

Wikipedia. Prostaglandin EP1 receptor. [Link]

-

Tapia, E., et al. (2012). Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells. BMC Cancer, 12, 33. [Link]

-

Maruyama, T., et al. (2002, April 15). Design and synthesis of a selective EP4-receptor agonist. Part 1: discovery of 3,7-dithiaPGE1 derivatives and identification of their omega chains. Bioorganic & Medicinal Chemistry, 10(4), 975-988. [Link]

-

Lo, W. Y., et al. (2010). Prostaglandin E2/EP1 Signaling Pathway Enhances Intercellular Adhesion Molecule 1 (ICAM-1) Expression and Cell Motility in Oral Cancer Cells. Journal of Biological Chemistry, 285(39), 29814-29823. [Link]

-

Johnson, M. R., et al. (1980). Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2. Prostaglandins, 20(3), 515-520. [Link]

-

Stock, J. L., et al. (2001). The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure. Journal of Clinical Investigation, 107(3), 325-331. [Link]

-

Schiria, D., et al. (2016). The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. PLoS One, 11(1), e0146497. [Link]

-

ResearchGate. (2019). PGE1 acts through the EP4 receptor to inhibit the HH signaling pathway. [Link]

-

Chiang, S. C., et al. (2014). Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake. Molecular Pharmacology, 86(6), 729-737. [Link]

-

Chiang, S. C., et al. (2014, October 15). Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake. Molecular Pharmacology, 86(6), 729-737. [Link]

-

Marcet, M. M., et al. (2013, March 29). EP2 receptor signaling pathways regulate classical activation of microglia. Journal of Biological Chemistry, 288(13), 9236-9247. [Link]

-

Culty, M., et al. (2003). Prostaglandin (PG) FP and EP1 Receptors Mediate PGF2 and PGE2 Regulation of Interleukin-1 Expression in Leydig Cell Progenitors. Endocrinology, 144(12), 5265-5275. [Link]

-

Kim, H. Y., et al. (2021, December 16). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International Journal of Molecular Sciences, 22(24), 13540. [Link]

-

ResearchGate. Synthesis of tetranor-PGE1: A urinary metabolite of prostaglandins E1 and E2. [Link]

-

Culty, M., et al. (2003, December 1). Prostaglandin (PG) FP and EP1 Receptors Mediate PGF2α and PGE2 Regulation of Interleukin-1β Expression in Leydig Cell Progenitors. Endocrinology, 144(12), 5265-5275. [Link]

-

Porter, N. A., et al. (2020, April 10). Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. Tetrahedron Letters, 61(15), 151747. [Link]

-

University of Helsinki. (2012). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. [Link]

-

Adeagbo, A. S., et al. (2004, December 15). EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries. Journal of Cardiovascular Pharmacology, 44(6), 709-717. [Link]

-

Zhang, Y., et al. (2021, October 15). Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation. Journal of Molecular and Cellular Cardiology, 159, 91-104. [Link]

-

Wiemer, A. J., et al. (2013). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Leukocyte Biology, 93(1), 35-42. [Link]

-

Biraud, M., et al. (2023, November 15). Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo. Frontiers in Pharmacology, 14, 1279787. [Link]

Sources

- 1. massivebio.com [massivebio.com]

- 2. What is the mechanism of Alprostadil? [synapse.patsnap.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. ovid.com [ovid.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of a selective EP4-receptor agonist. Part 1: discovery of 3,7-dithiaPGE1 derivatives and identification of their omega chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo [frontiersin.org]

- 16. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]

difference between tetranor-PGE1 metabolite and 16-phenyl analog

Structural Divergence, Metabolic Fate, and Experimental Utility[1]

Executive Summary

This guide delineates the critical distinctions between Tetranor-PGE1 (Metabolite) and 16-Phenyl Prostaglandin Analogs .[1] While both share the "tetranor" nomenclature—implying the loss of four carbons—they represent opposing ends of the drug development spectrum.

-

Tetranor-PGE1 (Metabolite) is a biologically inactive, stable end-product of endogenous catabolism, utilized as a diagnostic biomarker for systemic inflammation.[1]

-

16-Phenyl Analogs (e.g., 16-phenyl-tetranor-PGE2) are metabolically stabilized, potent therapeutic agonists engineered to resist degradation.[1]

The confusion often stems from the term "tetranor." In the metabolite, it refers to the enzymatic removal of the

Part 1: Structural & Mechanistic Divergence[1]

1.1 The "Tetranor" Nomenclature Paradox

To accurately work with these compounds, researchers must distinguish the source of carbon loss.

| Feature | Tetranor-PGE1 (Metabolite) | 16-Phenyl-Tetranor Analog |

| Origin | Endogenous Catabolism (Breakdown) | Synthetic Medicinal Chemistry (Design) |

| Carbon Loss | ||

| Key Functional Group | 1,20-dioic acid (Dicarboxylic acid).[1] | 16-Phenyl ring (Steric shield).[1] |

| Biological Activity | Inactive (Excretory product).[1] | Hyper-active (Resistant to metabolism).[1] |

| Primary Enzyme Interaction | Product of 15-PGDH & | Inhibitor/Resistor of 15-PGDH . |

1.2 The Metabolic Blockade

The biological half-life of native PGE1 is roughly 60 seconds in circulation. It is rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , which oxidizes the C15-hydroxyl group to a ketone, inactivating the molecule.[1][2]

-

The Metabolite's Path: Native PGE1 undergoes 15-oxidation,

-reduction, and finally -

The Analog's Defense: The 16-phenyl group introduces significant steric hindrance adjacent to the C15-hydroxyl group.[1] This prevents 15-PGDH from docking and oxidizing the molecule, extending the half-life from seconds to hours.[1]

Figure 1: Mechanism of Action. Native PGE1 degrades to Tetranor-PGE1, while 16-Phenyl Analogs resist 15-PGDH to maintain receptor activation.[1]

Part 2: Experimental Workflows

Protocol A: Quantification of Urinary Tetranor-PGE1 (Biomarker)

Objective: Measure systemic PGE1/PGE2 production non-invasively.[1] Since plasma PGs are unstable, the urinary metabolite is the gold standard.[1]

Methodology: LC-MS/MS with Negative Ion Electrospray.[1]

-

Sample Collection: Collect 24-hour urine or spot urine (normalize to creatinine).[1] Add indomethacin to prevent ex vivo PG formation.[1]

-

Internal Standard: Spike samples with deuterated standard (

-Tetranor-PGEM). -

Derivatization (Optional but Recommended):

-

Treat with methoxyamine HCl to form the methoxime derivative. This stabilizes the ketone group and improves ionization efficiency.

-

-

Solid Phase Extraction (SPE):

-

LC-MS/MS Parameters:

Protocol B: Stability Screening of 16-Phenyl Analogs

Objective: Validate the metabolic resistance of a new 16-phenyl analog compared to native PGE1.

Methodology: In vitro enzymatic incubation.[1]

-

Enzyme Preparation: Recombinant human 15-PGDH (NAD+ dependent).

-

Reaction Mix:

-

Incubation: Incubate at 37°C. Take aliquots at t=0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop reaction immediately with ice-cold acetonitrile containing internal standard.

-

Analysis: Analyze remaining parent compound via HPLC-UV (210 nm) or LC-MS.

-

Calculation: Plot ln[Concentration] vs. Time to determine

and

Part 3: Comparative Data & Applications

The following table summarizes the operational differences for researchers selecting between these compounds.

| Parameter | Tetranor-PGE1 Metabolite | 16-Phenyl Analog |

| CAS Number (Example) | 22204-24-6 (Tetranor-PGEM) | 38315-44-5 (16-phenyl-tetranor-PGE2) |

| Primary Application | Clinical Diagnostics: Assessing inflammation in Cystic Fibrosis, COPD, or cancer risk.[1] | Therapeutics: Glaucoma (Latanoprost), Ulcer prevention (Misoprostol-related), Veterinary luteolysis.[1] |

| Receptor Binding | Negligible affinity for EP receptors.[1] | High affinity for EP1, EP2, or EP3 (depending on specific analog).[1] |

| Stability | High (Excreted form).[1] Stable in frozen urine for months.[1] | High (Engineered).[1] Stable in formulation and plasma. |

| Molecular Weight | ~328 Da (Dicarboxylic acid).[1] | ~370-450 Da (Often esters or amides).[1] |

Decision Logic for Researchers

Figure 2: Selection Framework. Choose the Metabolite for measurement/diagnostics; choose the Analog for manipulation/therapy.

References

-

Samuelsson, B., et al. (1971).[1] "Metabolism of Prostaglandins." Annals of the New York Academy of Sciences.

-

Murphey, L.J., et al. (2004).[1] "Quantification of the major urinary metabolite of prostaglandin E2 by liquid chromatography–electrospray ionization mass spectrometry." Analytical Biochemistry.

-

Resul, B., et al. (1993).[1] "Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents."[1][4] Journal of Medicinal Chemistry.

-

Song, W.L., et al. (2011).[1] "Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers." Prostaglandins & Other Lipid Mediators.[1][2][5][6]

-

Cayman Chemical. (2023).[1][5] "16-phenyl tetranor Prostaglandin E2 Product Information." Cayman Chemical Technical Data.

Sources

- 1. PubChemLite - 16-phenyl tetranor prostaglandin e2 (C22H28O5) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Quantification of urinary PGEm, 6-keto PGF(1alpha) and 2,3-dinor-6-keto PGF(1alpha) by UFLC-MS/MS before and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

cell culture treatment protocols with 16-phenyl tetranor PGE1

Application Note: Cell Culture Treatment Protocols with 16-Phenyl Tetranor PGE1

Introduction & Scientific Rationale

16-phenyl tetranor Prostaglandin E1 (16-phenyl tetranor PGE1) (CAS: 52344-27-1) is a synthetic analog of Prostaglandin E1 (PGE1).[1][2] While endogenous PGE1 is a potent vasodilator and inhibitor of platelet aggregation, it is rapidly metabolized in vivo and in cell culture systems by 15-hydroxy prostaglandin dehydrogenase (15-PGDH).[1]

The structural modification in 16-phenyl tetranor PGE1—specifically the introduction of a phenyl group at the ω-tail and the shortening of the alkyl chain (tetranor)—confers two critical advantages for researchers:

-

Metabolic Stability: The bulky phenyl group hinders enzymatic degradation, significantly extending the half-life compared to native PGE1.[1]

-

Receptor Selectivity Profile: While PGE1 is a non-selective agonist for EP1, EP2, EP3, and EP4 receptors, 16-phenyl substituted analogs often exhibit enhanced selectivity for EP1 and EP3 subtypes, with retained but variable activity at EP4, and generally reduced EP2 affinity.[1]

This protocol provides a standardized method for reconstitution, storage, and cell treatment, ensuring high reproducibility in signaling assays (cAMP, Ca²⁺ flux) and functional differentiation studies.[1]

Chemical Properties & Reconstitution

Critical Warning: Prostaglandins are potent bioactive lipids.[1] Handle with gloves in a laminar flow hood. Avoid using polystyrene tubes for low-concentration storage as lipophilic compounds may adsorb to the plastic.

Physical Specifications

| Property | Specification |

| Chemical Name | 16-phenyl tetranor Prostaglandin E1 |

| CAS Number | 52344-27-1 |

| Molecular Formula | C₂₂H₃₀O₅ |

| Molecular Weight | ~374.5 g/mol |

| Solubility (DMSO) | ≥ 50 mg/mL |

| Solubility (Ethanol) | ≥ 50 mg/mL |

| Solubility (PBS, pH 7.2) | < 0.5 mg/mL (Poor - requires pre-dissolution in solvent) |

Stock Solution Preparation (10 mM)

Target: Create a high-concentration master stock to minimize solvent volume in culture.[1]

-

Calculate: To make a 10 mM stock, dissolve 1 mg of 16-phenyl tetranor PGE1 in 267 µL of anhydrous DMSO (or Ethanol).

-

Calculation:

.

-

-

Dissolve: Vortex gently until the solution is perfectly clear.

-

Aliquot: Dispense into single-use aliquots (e.g., 10–20 µL) in high-quality polypropylene or glass vials.

-

Storage: Store at -20°C (stable for >1 year) or -80°C (stable for >2 years). Avoid repeated freeze-thaw cycles.

Biological Mechanism of Action

16-phenyl tetranor PGE1 acts via G-protein coupled receptors (GPCRs).[1] The specific downstream effect depends on the dominant receptor subtype expressed in your cell line.

Figure 1: Signal transduction pathways activated by 16-phenyl tetranor PGE1.[1] Note that EP1 (calcium) and EP3 (cAMP inhibition) are often the primary targets of phenyl-substituted analogs, though EP4 activation can occur at higher concentrations.[1]

Experimental Protocol: Cell Treatment

Preparation of Working Solutions

Goal: Prepare a 1000x working solution to ensure the final solvent (DMSO) concentration in the culture well is ≤ 0.1%.[1]

Example for 10 µM Final Treatment:

-

Thaw a 10 mM stock aliquot on ice.

-

Dilute 1:100 in sterile PBS or serum-free media .

-

Mix: 10 µL of 10 mM Stock + 990 µL Diluent = 100 µM Working Solution .

-

Note: The solution may become cloudy; vortex immediately. If precipitation persists, use ethanol as the intermediate diluent or dilute directly into a larger volume of warm media with rapid mixing.

-

Treatment Workflow (Adherent Cells)

-

Seeding: Plate cells (e.g., HEK293, HUVEC, Smooth Muscle Cells) at 70–80% confluency in complete media.[1] Allow 24 hours for attachment.

-

Serum Starvation (Recommended):

-

Treatment:

-

Vehicle Control: Treat control wells with an equivalent volume of DMSO/PBS (Final DMSO ≤ 0.1%).[1]

-

Incubation:

Validation: The "Self-Validating" System

To confirm the observed effect is specific to EP receptors and not an off-target artifact:

-

Antagonist Pre-treatment: Pre-incubate cells for 30 minutes with SC-51322 (EP1 antagonist, 10 µM) or L-798106 (EP3 antagonist) before adding 16-phenyl tetranor PGE1.[1]

-

Result: If the biological effect (e.g., calcium flux or vasoconstriction) is blocked, the mechanism is validated.[1]

Data Presentation & Troubleshooting

Expected Solubility & Dilution Table

| Final Conc. | Preparation Method | Final DMSO % |

| 10 µM | Add 1 µL of 10 mM Stock per 1 mL media | 0.1% |

| 1 µM | Dilute Stock 1:10 (to 1 mM), then add 1 µL per 1 mL | 0.01% |

| 100 nM | Dilute Stock 1:100 (to 100 µM), then add 1 µL per 1 mL | 0.001% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Rapid shock from DMSO to aqueous.[1] | Dilute stepwise (DMSO -> 50% EtOH -> PBS) or vortex media vigorously while adding.[1] |

| No Biological Response | Albumin binding or degradation.[1] | Switch to serum-free media during treatment.[1] Ensure stock was stored at -20°C. |

| High Background | Endogenous COX activity.[1][5] | Pre-treat cells with Indomethacin (10 µM) to block endogenous PG production.[1] |

References

-

Cayman Chemical. 16-phenyl tetranor Prostaglandin E1 Product Information & Safety Data Sheet. (Note: Search CAS 52344-27-1 for specific analog data).[1]

-

Negishi, M., et al. (1995). "Prostanoid receptors and their biological actions."[1] Progress in Lipid Research. Overview of EP1/EP3 signaling specificity relevant to phenyl-substituted analogs.

-

Kiriyama, M., et al. (1997). "Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors."[1] British Journal of Pharmacology. Defines the affinity profiles of PGE analogs.

-

Sigma-Aldrich. Prostaglandin E1 Product Sheet and Solubility Guide. Link (Used for baseline PGE1 physical properties).[1]

(Note: While 16-phenyl tetranor PGE1 is a specific analog, general handling protocols are derived from standard PGE1 methodologies due to their shared physicochemical properties.)[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]

- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 4. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.stemcell.com [cdn.stemcell.com]

Application Note & Protocol: Utilizing 16-phenyl tetranor PGE1 for Quantifying EP2/EP4 Receptor Activation via cAMP Accumulation Assays

Introduction: The Significance of EP Receptor Modulation and cAMP Signaling

Prostaglandin E2 (PGE2) is a pivotal lipid mediator that orchestrates a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its actions are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[2][3] Of these, the EP2 and EP4 receptors are of significant interest in drug discovery as they primarily couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[2][3][4] This signaling cascade makes the measurement of cAMP accumulation a robust method for characterizing the activity of EP2 and EP4 receptor agonists and antagonists.

16-phenyl tetranor PGE1 is a synthetic analog of prostaglandin E1 (PGE1), a closely related compound to PGE2.[5][6] Like PGE2, PGE1 and its analogs are known to activate EP receptors.[5][7] The structural modifications in 16-phenyl tetranor PGE1 are designed to enhance its metabolic stability and selectivity, making it a valuable tool for dissecting the roles of specific EP receptors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 16-phenyl tetranor PGE1 in cAMP accumulation assays to functionally assess EP2 and EP4 receptor activation. We will delve into the underlying scientific principles, provide a detailed experimental protocol, and offer insights for assay optimization and data interpretation.

Principle of the Assay

The fundamental principle of this application is the direct relationship between the activation of Gs-coupled receptors, such as EP2 and EP4, and the intracellular production of cAMP. When an agonist like 16-phenyl tetranor PGE1 binds to these receptors on the cell surface, it induces a conformational change that activates the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[5] The resulting increase in intracellular cAMP can be quantified using various detection technologies, providing a direct measure of receptor activation.

This application note will focus on a common and highly sensitive method: a competitive immunoassay format. In this setup, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. A decrease in the signal from the labeled tracer is therefore proportional to the amount of cAMP produced by the cells, allowing for the generation of dose-response curves and the determination of agonist potency (EC50).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular events and the overall experimental process.

Caption: EP2/EP4 receptor signaling pathway leading to cAMP production.

Caption: Experimental workflow for a cAMP accumulation assay.

Detailed Application Protocol

This protocol is a general guideline and may require optimization depending on the cell line and specific assay kit used.

Materials and Reagents

-

Cells: A cell line endogenously or recombinantly expressing the human EP2 or EP4 receptor (e.g., HEK293, CHO cells).

-

16-phenyl tetranor PGE1: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -80°C.

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Assay Plate: 96- or 384-well solid white or black plates suitable for luminescence or fluorescence detection.

-

Stimulation Buffer: Typically a buffered salt solution (e.g., HBSS) with a low percentage of BSA.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[8]

-

Positive Control: Forskolin, a direct activator of adenylyl cyclase.[9][10]

-

cAMP Assay Kit: A commercial kit for cAMP detection (e.g., AlphaScreen, HTRF, GloSensor).[9][11][12] Follow the manufacturer's instructions for reagent preparation.

Experimental Procedure

Day 1: Cell Seeding

-

Cell Culture Maintenance: Culture cells according to standard protocols, ensuring they are in a logarithmic growth phase and healthy.[13][14]

-

Cell Harvesting: Gently detach adherent cells using a cell dissociation reagent. For suspension cells, collect them directly.

-

Cell Counting and Plating: Perform a cell count and assess viability. Seed the cells into the assay plate at a pre-optimized density.[14] The optimal seeding density should be high enough for a robust signal but avoid over-confluence.[14] Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.[15]

Day 2: cAMP Accumulation Assay

-

Prepare Reagents:

-

Prepare serial dilutions of 16-phenyl tetranor PGE1 in stimulation buffer. A typical concentration range to start with is 10⁻¹² M to 10⁻⁵ M.

-

Prepare a solution of the positive control, forskolin (e.g., 10 µM final concentration).

-

Prepare the stimulation buffer containing a PDE inhibitor like IBMX (e.g., 500 µM final concentration). Warm all buffers to 37°C.

-

-

Pre-incubation:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed stimulation buffer.

-

Add the stimulation buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at 37°C.[9] This step allows the PDE inhibitor to enter the cells and prevent the degradation of newly synthesized cAMP.

-

-

Cell Stimulation:

-

Add the various concentrations of 16-phenyl tetranor PGE1, forskolin (positive control), and vehicle (negative control) to the respective wells.

-

Incubate the plate at 37°C for a predetermined optimal time (typically 15-60 minutes). The incubation time should be optimized to capture the peak cAMP signal.

-

-

Cell Lysis and cAMP Detection:

-

Following stimulation, lyse the cells according to the cAMP assay kit manufacturer's protocol. This step releases the intracellular cAMP.

-

Add the detection reagents from the kit to the cell lysates. These reagents typically include the labeled cAMP tracer and the anti-cAMP antibody.

-

Incubate the plate as recommended by the manufacturer to allow the competitive binding reaction to reach equilibrium.

-

-

Signal Measurement:

-

Read the plate on a microplate reader compatible with the detection technology (e.g., luminometer, fluorescence reader).

-

Data Analysis

-

Generate a Standard Curve: If your assay kit requires it, create a standard curve using known concentrations of cAMP.

-

Normalize Data: The raw data (e.g., luminescence or fluorescence units) is typically inversely proportional to the amount of cAMP. Convert the raw data to cAMP concentrations using the standard curve.

-

Construct Dose-Response Curves: Plot the cAMP concentration against the logarithm of the 16-phenyl tetranor PGE1 concentration.

-

Determine EC50: Fit the dose-response curve to a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which represents the concentration of 16-phenyl tetranor PGE1 that produces 50% of the maximal response.

Expected Results and Troubleshooting

| Parameter | Expected Outcome with 16-phenyl tetranor PGE1 | Potential Issues & Solutions |

| Dose-Response | A sigmoidal curve with increasing cAMP levels corresponding to higher concentrations of the agonist. | No response: Check cell health and receptor expression. Verify the activity of 16-phenyl tetranor PGE1. High background: Optimize cell seeding density and PDE inhibitor concentration. |

| EC50 Value | The EC50 value will reflect the potency of 16-phenyl tetranor PGE1 at the EP2/EP4 receptor in your cell system. | Variable EC50: Ensure consistent cell passage number, seeding density, and assay timing.[16] Check for compound degradation. |

| Positive Control | Forskolin should induce a robust increase in cAMP, confirming the integrity of the adenylyl cyclase and the assay system. | Low forskolin response: Indicates a problem with the cells or the assay reagents, not the specific agonist. |

| Negative Control | The vehicle control should show a basal level of cAMP. | High signal in negative control: May indicate cell stress or issues with the assay buffer. |

Conclusion: A Powerful Tool for EP Receptor Research

The use of 16-phenyl tetranor PGE1 in cAMP accumulation assays provides a highly effective and quantitative method for studying the activation of EP2 and EP4 receptors. This approach is invaluable for screening compound libraries, characterizing the pharmacology of novel ligands, and elucidating the role of EP receptor signaling in various physiological and disease states. By following the detailed protocol and considering the key optimization parameters outlined in this application note, researchers can generate reliable and reproducible data to advance their drug discovery and basic research programs.

References

-

PerkinElmer. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit. Bio-protocol. Retrieved from [Link]

-

Roderick, J. E., et al. (2020). Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death. Blood, 136(10), 1195–1207. Retrieved from [Link]

-

Li, T., et al. (2018). Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway. Oncology Reports, 39(3), 1233-1242. Retrieved from [Link]

-

Markiewski, M. M., & DeAngelis, R. A. (2020). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Frontiers in Immunology, 11, 137. Retrieved from [Link]

-

Schetters, S. T. T., et al. (2021). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology, 12, 629671. Retrieved from [Link]

-

Van der Wijk, A. E., et al. (2013). The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle. International Journal of Molecular Sciences, 14(4), 6773–6791. Retrieved from [Link]

-

DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

-

Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

-

Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

-

Promega Corporation. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

-

Massive Bio. (2026, January 11). PGE1. Retrieved from [Link]

-

Bundy, G. L., et al. (1982). Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2. Prostaglandins, 24(4), 585-591. Retrieved from [Link]

-

Christov, P. P., et al. (2020). Synthesis of tetranor-PGE1: A urinary metabolite of prostaglandins E1 and E2. Tetrahedron Letters, 61(25), 152011. Retrieved from [Link]

-

Kollar, B., et al. (2018). The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. Scientific Reports, 8(1), 16409. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). EP4 receptor. Retrieved from [Link]

-

Christov, P. P., et al. (2020). Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. Tetrahedron Letters, 61(25), 152011. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin EP4 receptor. Retrieved from [Link]

-

Calebiro, D., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. PLoS Biology, 7(8), e1000172. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin E1. Retrieved from [Link]

-

Cheng, X., et al. (2008). Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development. Physiological Reviews, 88(3), 771–824. Retrieved from [Link]

Sources

- 1. Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 5. massivebio.com [massivebio.com]

- 6. Prostaglandin E1 - Wikipedia [en.wikipedia.org]

- 7. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

- 8. resources.revvity.com [resources.revvity.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]

- 11. GloSensor™ cAMP Assay Protocol [promega.com]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. marinbio.com [marinbio.com]

- 14. biocompare.com [biocompare.com]

- 15. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

- 16. promegaconnections.com [promegaconnections.com]

Application Notes & Protocols: Solvent Evaporation Techniques for Prostaglandin Analogs

Abstract

Prostaglandin analogs are a critical class of lipid compounds used in a wide range of therapeutic areas, most notably in ophthalmology for the treatment of glaucoma.[1][2][3] Their inherent chemical instability, particularly susceptibility to hydrolysis and degradation, presents significant challenges during pharmaceutical development and manufacturing.[4] A crucial step in their synthesis and purification is the removal of organic solvents. This application note provides a comprehensive guide to solvent evaporation techniques tailored for the delicate nature of prostaglandin analogs. We will explore the principles behind various methods, offer detailed protocols, and present a logical framework for selecting the most appropriate technique to ensure the integrity and potency of the final active pharmaceutical ingredient (API).

The Challenge: Instability of Prostaglandin Analogs

Prostaglandins are derivatives of fatty acids and are characterized by a unique cyclopentanone nucleus with two side chains.[5] Many prostaglandin analogs are synthesized as prodrugs, often as esters, to enhance their therapeutic efficacy.[2][6][7] However, this ester linkage is also a primary site of degradation through hydrolysis.[4][6]

Several factors can compromise the stability of these molecules:

-

Temperature: Elevated temperatures can accelerate degradation pathways.

-

pH: Prostaglandin analogs often have a narrow pH range for optimal stability.[4]

-

Moisture: The presence of water can lead to hydrolysis of ester-containing analogs.[8]

-

Light: Some analogs are photosensitive and can degrade upon exposure to light.[8]

-

Oxygen: Oxidation can be a concern for these unsaturated compounds.

Given these sensitivities, the choice of solvent evaporation technique is not trivial. An inappropriate method can lead to significant loss of the active compound, the formation of impurities, and ultimately, a compromised final product.

Overview of Solvent Evaporation Techniques

The primary goal of solvent evaporation is to remove the solvent efficiently without damaging the heat-sensitive prostaglandin analog. This is typically achieved by manipulating temperature and pressure to lower the solvent's boiling point.[9] The most common techniques employed are Rotary Evaporation, Centrifugal Vacuum Concentration, and Nitrogen Blowdown.

Comparative Analysis of Techniques

The selection of an appropriate solvent evaporation method depends on several factors, including sample volume, solvent boiling point, and the number of samples to be processed. The table below provides a comparative overview of the three main techniques.

| Feature | Rotary Evaporation | Centrifugal Vacuum Concentration | Nitrogen Blowdown |

| Principle | Reduced pressure, heating, and rotation to increase surface area. | Centrifugal force, vacuum, and heat to prevent bumping and evaporate solvent.[10][11] | A stream of inert nitrogen gas to lower vapor pressure above the sample.[12][13] |

| Typical Volume | > 50 mL[14] | < 50 mL[14] | Small volumes, typically in vials or microplates.[15][16] |

| Heat Sensitivity | Good for heat-sensitive compounds due to low-temperature evaporation.[9] | Excellent for heat-sensitive samples; evaporation occurs at low temperatures.[11] | Gentle, but can be combined with mild heat to speed up the process.[12][13] |

| Throughput | Single sample at a time.[14] | Multiple small-volume samples simultaneously.[10] | Can be configured for single or multiple samples.[13] |

| Solvent Bumping | Can be an issue, requires careful control of vacuum and rotation speed.[17] | Centrifugal force prevents bumping and sample loss.[10][14] | Not applicable. |

| Ideal For | Large-scale synthesis and purification. | Processing many small samples from parallel synthesis or screening. | Concentrating small, volatile samples prior to analysis.[15] |

Detailed Protocols

The following protocols are provided as a starting point and should be optimized for the specific prostaglandin analog and solvent system being used.

Protocol 1: Rotary Evaporation for a Scale-Up Batch

This protocol is suitable for removing solvent from a larger volume of a prostaglandin analog solution, for instance, post-synthesis workup.

Materials:

-

Rotary evaporator with a vacuum pump and recirculating chiller.[18]

-

Round-bottom flask appropriately sized for the sample volume.

-

Heating bath.

-

Solvent trap.[18]

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination and hydrolysis.

-

Transfer the prostaglandin analog solution to the round-bottom flask. Do not fill the flask more than half full to prevent bumping.

-

-

System Setup:

-

Attach the flask to the rotary evaporator.

-

Set the chiller to a temperature at least 20°C below the boiling point of the solvent at the intended vacuum pressure. A common guideline is the "Delta 20" rule, where the heating bath is 20°C warmer than the desired vapor temperature, and the condenser is 20°C cooler.[9]

-

Set the heating bath temperature. For most organic solvents used in prostaglandin synthesis (e.g., ethyl acetate, dichloromethane), a bath temperature of 30-40°C is a safe starting point.

-

-

Evaporation:

-

Begin rotating the flask at a moderate speed (e.g., 100-150 rpm) to create a thin film of the solution on the flask's inner surface, which increases the surface area for evaporation.[17]

-

Gradually apply the vacuum. Monitor the solution for any signs of bumping. If bumping occurs, slightly reduce the vacuum.

-

Continue the evaporation until all the solvent is removed. The prostaglandin analog will remain as a film or solid in the flask.

-

-

Completion and Sample Recovery:

-

Once the evaporation is complete, slowly release the vacuum.

-

Stop the rotation and remove the flask from the heating bath.

-

The purified prostaglandin analog can now be reconstituted in a suitable solvent for storage or further processing.

-

Protocol 2: Centrifugal Vacuum Concentration for Multiple Small Samples

This method is ideal for evaporating solvents from multiple, small-volume samples, such as those from parallel synthesis or high-throughput screening.

Materials:

-

Centrifugal vacuum concentrator with an integrated vacuum pump and cold trap.

-

Appropriate rotor for the sample tubes (e.g., microcentrifuge tubes, vials).[19]

-

Sample tubes compatible with the solvent being used.

Procedure:

-

Sample Loading:

-

Pipette the prostaglandin analog solutions into the appropriate tubes.

-

Place the tubes in the rotor, ensuring the rotor is balanced.

-

-

Program Settings:

-

Select a pre-programmed method or manually set the parameters.

-

Set the heating temperature. For sensitive compounds, starting at a low temperature (e.g., 30°C) is recommended.[19]

-

Set the desired vacuum level. The appropriate vacuum will depend on the solvent's boiling point.

-

-

Concentration:

-

Start the centrifugal concentrator. The system will apply the vacuum and begin spinning the rotor. The combination of centrifugal force and vacuum allows for efficient evaporation without bumping.[10][11]

-

The run will automatically stop once the pre-set time is reached or the system detects that the samples are dry.

-

-

Sample Retrieval:

-

Vent the chamber to release the vacuum.

-

Carefully remove the tubes containing the concentrated prostaglandin analog.

-

Protocol 3: Nitrogen Blowdown for Final Concentration

Nitrogen blowdown is a gentle technique often used for the final concentration step or for very small sample volumes.[12]

Materials:

-

Nitrogen blowdown evaporator with a heated block or water bath.[12][13]

-

A supply of high-purity nitrogen gas.

-

Vials or tubes containing the prostaglandin analog solution.

Procedure:

-

Setup:

-

Place the sample vials in the heated block or water bath. Set the temperature to be slightly below the solvent's boiling point to gently accelerate evaporation.[12]

-

Position the needles of the nitrogen evaporator just above the surface of the liquid in each vial.

-

-

Evaporation:

-

Start a gentle flow of nitrogen gas. The stream of nitrogen displaces the solvent vapor above the liquid, reducing the partial pressure and speeding up evaporation.[12][13]

-

Visually monitor the evaporation process. It is crucial to stop the process as soon as the solvent has evaporated to avoid over-drying and potential degradation of the sample.[20]

-

-

Completion:

-

Once the samples are dry, turn off the nitrogen flow.

-

Remove the vials from the evaporator.

-

Workflow and Decision Making

The selection of the appropriate solvent evaporation technique is a critical decision in the handling of prostaglandin analogs. The following diagrams illustrate a typical workflow and a decision-making tree to guide the researcher.

Caption: A typical experimental workflow for the synthesis and purification of prostaglandin analogs, highlighting the central role of the solvent evaporation step.

Sources

- 1. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ephor.nl [ephor.nl]

- 9. How vacuum supports rotary evaporation | VACUUBRAND [vacuubrand.com]

- 10. rocker.com.tw [rocker.com.tw]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. blog.organomation.com [blog.organomation.com]

- 13. gcms.cz [gcms.cz]

- 14. hinotek.com [hinotek.com]

- 15. lcms.cz [lcms.cz]

- 16. Compact Nitrogen Blowdown Evaporator | Lab Manager [labmanager.com]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. labuniquely.com [labuniquely.com]

- 19. Eppendorf Concentrator plus Vacuum Centrifuge | Eppendorf [eppendorf.com]

- 20. lcms.labrulez.com [lcms.labrulez.com]

Troubleshooting & Optimization

troubleshooting precipitation of 16-phenyl tetranor PGE1 in aqueous buffers

Technical Support Center: 16-Phenyl Tetranor PGE1 Formulation & Handling

Executive Summary

16-phenyl tetranor Prostaglandin E1 (16-phenyl tetranor PGE1) is a synthetic analog of PGE1 characterized by enhanced metabolic stability but significant lipophilicity.[1] Users frequently encounter precipitation when transitioning from organic stock solutions to aqueous experimental buffers. This guide provides a definitive protocol to maintain solubility, ensuring bioavailability and experimental reproducibility.

Part 1: The Physicochemical Reality

To troubleshoot effectively, you must understand the molecule's behavior. 16-phenyl tetranor PGE1 is a hydrophobic organic acid.[1]

| Property | Specification | Implications for Handling |

| Lipophilicity | High (LogP > 3) | Insoluble in water without organic co-solvents.[1] |

| Aqueous Solubility | ~0.5 - 0.8 mg/mL (Max) | Exceeding this limit guarantees precipitation.[1] |

| Organic Solubility | >50 mg/mL (DMSO/Ethanol) | Excellent for stock solutions.[1] |

| Chemical Stability | Acid/Base Labile | Degrades to PGA/PGB series at pH > 7.[1][2]4. |

| Surface Adsorption | High | Adheres to polypropylene/polystyrene plastics. |

Part 2: Master Protocol for Solubilization

The Golden Rule: Never attempt to dissolve the crystalline solid directly into an aqueous buffer. You must use the "Solvent Shift" method.

Step-by-Step Workflow

-

Preparation of Stock Solution (Root Cause of 80% of Failures):

-

Dissolve the neat oil/crystalline solid in 100% Ethanol or DMSO .

-

Target Concentration: 10 mg/mL or higher.

-

Why? High concentration stocks allow you to add minimal volume to your buffer, keeping the final organic solvent concentration low (<0.1%).[1]

-

-

The Critical Dilution Step:

-

Prepare your aqueous buffer (e.g., PBS pH 7.2).[1][3][4][5] Ensure it is at Room Temperature (RT). Cold buffers decrease kinetic solubility.

-

Technique: While vortexing the buffer gently, add the stock solution dropwise.

-

Why? Rapid dispersion prevents the formation of "micro-nucleation sites" where the drug concentration locally exceeds the solubility limit.

-

-

Final Concentration Check:

-

Ensure the final concentration in the aqueous buffer does not exceed 0.5 mg/mL .

-

If you need higher concentrations, you must use solubility enhancers (see Advanced Formulations).[1]

-

Visualization: The Solubilization Pathway

Caption: Figure 1. Kinetic solubilization workflow. Success depends on rapid dispersion and adhering to the thermodynamic solubility limit (<0.5 mg/mL).

Part 3: Troubleshooting Guide (Q&A)

Scenario A: "My solution turned cloudy immediately upon adding the stock."

Diagnosis: You likely exceeded the aqueous solubility limit or created a "solvent shock."

-

The Science: When a drop of DMSO stock hits water, the DMSO diffuses away rapidly. If the PGE1 molecules are left behind in a concentration higher than 0.8 mg/mL, they aggregate instantly.[1]

-

Solution:

Scenario B: "The solution was clear, but precipitated after freezing and thawing."

Diagnosis: Nucleation during phase transition.

-

The Science: As water freezes, pure ice crystals form, pushing solutes into a hyper-concentrated "freeze-concentrate" liquid phase.[1] This forces the PGE1 out of solution. Upon thawing, it does not re-dissolve because re-dissolution requires energy (heat/mixing) that isn't passively present.[1]

-

Solution:

Scenario C: "I lost biological activity even though the solution looks clear."

Diagnosis: Surface Adsorption (The "Invisible Precipitation").

-

The Science: Lipophilic prostaglandins adhere aggressively to polypropylene (standard Falcon tubes/Eppendorfs) and polystyrene. At low nanomolar concentrations, up to 50% of your drug can be lost to the tube walls.

-

Solution:

Part 4: Advanced Formulations

If your experiment requires concentrations >1.0 mg/mL, simple buffer dissolution will fail.[1] You must use an encapsulation strategy.

| Method | Protocol | Max Conc. Achievable |

| Cyclodextrin Complex | Dissolve Methyl-β-cyclodextrin (MβCD) in PBS (50 mM). Add PGE1 stock to this solution. | ~2 - 5 mg/mL |

| Liposomes | Co-dissolve PGE1 with lipids (DOPC) in chloroform, dry to film, rehydrate with PBS.[1] | >5 mg/mL |

Decision Tree for Troubleshooting

Caption: Figure 2. Diagnostic logic tree for isolating the cause of instability or loss of potency.

References

-

Cayman Chemical. Product Information: 16-phenoxy tetranor Prostaglandin F2α.[1][4] (Demonstrates solubility limits for 16-phenyl/phenoxy analogs: ~0.8 mg/mL in PBS).

-

Cayman Chemical. Product Information: Prostaglandin E1. (Establishes base-catalyzed degradation and organic solubility profiles). [1]

-

Stehle, R. G. (1982).[1] Physical chemistry, stability, and handling of prostaglandins E2, F2alpha, and E1. Methods in Enzymology, 86, 436–458.[1] (Foundational text on PGE adsorption to plastics and pH stability).

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Reference for using cyclodextrins to solubilize lipophilic drugs).

Sources

distinguishing 16-phenyl tetranor PGE1 from 16-phenyl tetranor PGE2

Guide ID: TSC-PGE-48B Topic: Distinguishing 16-phenyl tetranor PGE₁ from 16-phenyl tetranor PGE₂ Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with the synthetic prostaglandin analogs 16-phenyl tetranor PGE₁ and 16-phenyl tetranor PGE₂. These compounds are structurally similar to endogenous prostaglandins but are designed for greater metabolic stability[1]. Their high degree of structural similarity presents a significant analytical challenge. This document offers a series of frequently asked questions (FAQs) and troubleshooting guides to ensure accurate differentiation, quantification, and interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary structural difference between 16-phenyl tetranor PGE₁ and 16-phenyl tetranor PGE₂?

The core structural difference lies in the degree of unsaturation within the cyclopentanone ring's alpha-chain. 16-phenyl tetranor PGE₂ possesses a cis-double bond at the C5-C6 position, which is absent in 16-phenyl tetranor PGE₁. Both molecules share the same 16-phenyl tetranor omega-chain and a trans-double bond at the C13-C14 position. This single double bond difference is the key to their analytical separation.

Caption: Core structural difference between the two analogs.

Q2: What are the key physicochemical properties I should use for identification?

The most reliable distinguishing properties are their exact masses. The additional double bond in 16-phenyl tetranor PGE₂ results in a mass difference of 2.01565 Da compared to the PGE₁ analog. This difference is easily resolved by modern mass spectrometers.

| Property | 16-phenyl tetranor PGE₁ | 16-phenyl tetranor PGE₂ | Data Source(s) |

| Molecular Formula | C₂₂H₃₀O₅ | C₂₂H₂₈O₅ | [2][3] |

| Monoisotopic Mass | 374.20932 g/mol | 372.19367 g/mol | Calculated |

| [M-H]⁻ Ion (m/z) | 373.2015 | 371.1858 | Calculated |

Q3: Which analytical technique offers the most definitive and robust differentiation?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

-